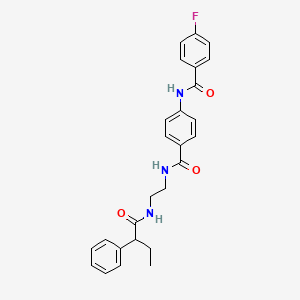

![molecular formula C6H13N3O2S B2409460 [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea CAS No. 80083-14-3](/img/structure/B2409460.png)

[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis

This study aims to experimentally and theoretically examine the nature and energy of intermolecular bond interactions between thiourea and water molecules using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses based on the quantum chemical approach .Physical And Chemical Properties Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea . This study aims to experimentally and theoretically examine the nature and energy of intermolecular bond interactions between thiourea and water molecules using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses based on the quantum chemical approach .Scientific Research Applications

1. Radical Scavenging and Protection Against Oxidative Damage

Thiourea derivatives, including dimethylthiourea, have been identified as powerful scavengers of hydroxyl radicals and have shown potential in protecting against oxidative damage caused by various oxidants like hypochlorous acid. Their ability to act as scavengers in both animal models of human disease and in specific scenarios, such as protecting alpha 1-antiproteinase from inactivation, highlights their significance in biological contexts (Wasil et al., 1987).

2. Application in Chemical Synthesis

Thiourea reacts with specific compounds to form adducts that can undergo cyclization, leading to the synthesis of various chemical structures. For instance, thiourea's reaction with dialkyl acetylenedicarboxylates results in the formation of alkyl E-2-(2-imino-4-oxo-1,3-thiazolan-5-yliden)acetates, showcasing its utility in stereoselective synthesis (Ramazani & Hossaini-Alemi, 2001).

3. Role in Treatment of Inflammatory Diseases

In studies involving experimental models, dimethyl thiourea has demonstrated potential as an anti-inflammatory agent. Its specific application in reducing inflammation, hemorrhage, and edema in experimental lens-induced uveitis in animals indicates its therapeutic potential in inflammatory diseases (Rao et al., 1988).

4. Crystal Structure Analysis

The crystal structure of compounds related to thiourea, such as 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, has been analyzed to understand their molecular arrangement. This analysis is vital for comprehending the chemical and physical properties of these compounds, which could be relevant in various scientific applications (Yamin, Rodis, & Chee, 2014).

5. Interaction with Peroxynitrite

Studies have shown that thiourea and dimethylthiourea can inhibit damage caused by peroxynitrite, a reactive nitrogen species. This finding suggests that their protective effects could be attributed to inhibiting peroxynitrite-dependent damage, expanding their scope beyond just hydroxyl radical scavenging (Whiteman & Halliwell, 1997).

Safety And Hazards

Future Directions

Graphitic carbon nitride (g-C3N4) stands as a prominent and sustainable photocatalyst, offering a transformative solution to pressing environmental and energy challenges . This review article provides a comprehensive examination of g-C3N4, spanning its synthesis methods, structural properties, photocatalytic .

properties

IUPAC Name |

[(E)-1,1-dimethoxypropan-2-ylideneamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZSGIMMURHJRR-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)

![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)

![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)